Dimethyl 4-(4-{[(2-bromophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-[4-(2-BROMOBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including bromobenzoyloxy and dimethyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-[4-(2-BROMOBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with ammonia or primary amines in the presence of a catalyst to form the dihydropyridine ring. The bromobenzoyloxy group is introduced through esterification reactions using 2-bromobenzoic acid and appropriate alcohols under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-[4-(2-BROMOBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: The bromobenzoyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,5-DIMETHYL 4-[4-(2-BROMOBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-[4-(2-BROMOBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-methoxyphenylmagnesium bromide: Another compound with similar structural features but different functional groups.
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A compound with similar biological activities but different core structures.
Uniqueness
3,5-DIMETHYL 4-[4-(2-BROMOBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C24H22BrNO6 |
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Molecular Weight |
500.3 g/mol |
IUPAC Name |
dimethyl 4-[4-(2-bromobenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H22BrNO6/c1-13-19(23(28)30-3)21(20(14(2)26-13)24(29)31-4)15-9-11-16(12-10-15)32-22(27)17-7-5-6-8-18(17)25/h5-12,21,26H,1-4H3 |
InChI Key |
QJWYBRCTXTXZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)C(=O)OC |
Origin of Product |
United States |
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